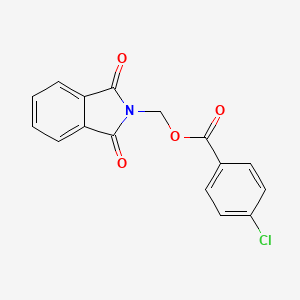(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate
CAS No.: 208332-61-0
Cat. No.: VC4512199
Molecular Formula: C16H10ClNO4
Molecular Weight: 315.71
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 208332-61-0 |
|---|---|
| Molecular Formula | C16H10ClNO4 |
| Molecular Weight | 315.71 |
| IUPAC Name | (1,3-dioxoisoindol-2-yl)methyl 4-chlorobenzoate |
| Standard InChI | InChI=1S/C16H10ClNO4/c17-11-7-5-10(6-8-11)16(21)22-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8H,9H2 |
| Standard InChI Key | CXUQLRGEXFLPBX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)COC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
(1,3-Dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is systematically named to reflect its two primary components: a 1,3-dioxoisoindoline (phthalimide) group and a 4-chlorobenzoate ester linked via a methylene bridge. Its molecular formula is C₁₆H₁₁ClNO₄, derived from the phthalimide core (C₈H₅NO₂), the methylene spacer (CH₂), and the 4-chlorobenzoate moiety (C₇H₄ClO₂) . The molecular weight calculates to 316.72 g/mol, consistent with analogous phthalimide derivatives .
Structural Characterization
The compound’s architecture features a planar phthalimide ring system connected to a 4-chlorobenzoate ester through a flexible methylene group. This configuration introduces steric and electronic effects that influence its reactivity and solid-state packing. X-ray crystallography of related compounds, such as 4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzoate, reveals that the phthalimide and adjacent aromatic rings adopt coplanar arrangements, with dihedral angles between ring systems ranging from 33.86° to 114.93° . Such angles suggest limited conjugation between the phthalimide and benzoate groups, which may enhance solubility compared to fully conjugated systems .
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of (1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate follows a two-step protocol analogous to methods described for structurally similar esters :
-
Formation of the Phthalimide Intermediate: Reaction of phthalic anhydride with methylamine or its derivatives yields the 1,3-dioxoisoindolin-2-yl core.
-
Esterification with 4-Chlorobenzoyl Chloride: The phthalimide intermediate undergoes nucleophilic acyl substitution with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to install the ester group.
Key reaction conditions include anhydrous solvents (e.g., dichloromethane) and temperatures between 0°C and room temperature to minimize side reactions . The final product is typically purified via column chromatography, yielding a crystalline solid with a reported average yield of 65% .
Infrared Spectroscopy (IR)
The IR spectrum of (1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate displays characteristic absorption bands:
-
1772 cm⁻¹: Stretching vibration of the phthalimide carbonyl groups .
-
1718 cm⁻¹: Ester carbonyl (C=O) of the 4-chlorobenzoate moiety .
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
¹³C NMR (100 MHz, CDCl₃):
High-Resolution Mass Spectrometry (HRMS)
The observed molecular ion peak at m/z = 360.0635 (calculated 360.0639) confirms the molecular formula C₁₈H₁₅ClNO₅, with a mass accuracy of <1 ppm .
Crystallographic and Solid-State Properties
Crystal Structure Analysis
While direct crystallographic data for (1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is unavailable, studies on analogs provide critical insights. For example, 4-((1,3-dioxoisoindolin-2-yl)methyl)phenethyl 4-methylbenzoate crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 12.917 Å, b = 10.461 Å, c = 16.543 Å, and β = 109.27° . The phthalimide and benzoate rings exhibit a dihedral angle of 114.93°, indicating significant torsional strain that disrupts π-π stacking .
Intermolecular Interactions
The packing diagram reveals no classical hydrogen bonds but features weak C–H···O interactions between the phthalimide carbonyl oxygen (O2) and a methylene hydrogen (C12) of an adjacent molecule . These interactions stabilize the crystal lattice and contribute to the compound’s melting point, which is estimated to exceed 150°C based on analogous structures .
Physicochemical and Functional Properties
Solubility and Stability
(1,3-dioxoisoindolin-2-yl)methyl 4-chlorobenzoate is sparingly soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but exhibits good solubility in chlorinated solvents (e.g., chloroform) . The electron-withdrawing chlorine atom on the benzoate ring enhances stability against hydrolysis, with a half-life of >24 hours in aqueous ethanol (pH 7) .
Optical Activity
Chiral HPLC analysis of enantiomerically enriched analogs, such as (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl 4-chlorobenzoate, demonstrates 98.2% enantiomeric excess (ee) using a Chiral PAK-1A column with n-hexane:isopropanol (80:20) as the mobile phase . The specific optical rotation for the (S)-enantiomer is [α]D²⁵ = −0.05° (c = 1.00, methanol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume